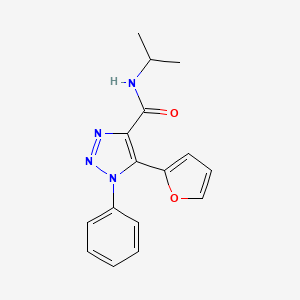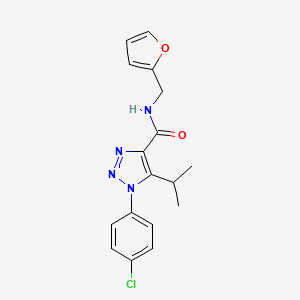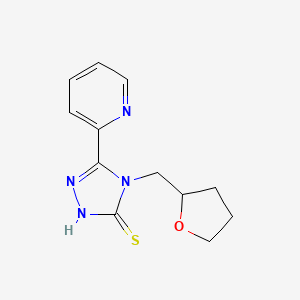![molecular formula C18H17N5O6 B4631116 1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)
1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives involves a variety of chemical reactions, including the Claisen-Schmidt condensation, Mannich’s reaction, and cyclization processes. These synthetic routes are employed to create compounds with potential pharmacological activities, including antidepressant and antianxiety effects, as demonstrated by the synthesis of novel piperazine derivatives with furan and pyrazole moieties (Kumar et al., 2017).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, provide insights into the intermolecular interactions, molecular packing, and electronic properties of compounds. This analytical approach is crucial for understanding the behavior and reactivity of novel chemical entities (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by their functional groups, enabling a variety of chemical transformations. For instance, reactions involving furan and pyrazole moieties can lead to the formation of compounds with potential antibacterial and biofilm inhibitory activities (Mekky & Sanad, 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in medicinal chemistry. These properties are typically characterized using techniques like IR, NMR, and mass spectrometry, providing a comprehensive understanding of the compound’s physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound’s behavior in chemical reactions and its potential biological activity. For example, the synthesis and evaluation of novel piperazine derivatives for their anti-inflammatory activity illustrate the importance of chemical properties in developing therapeutic agents (Ahmed et al., 2017).
Aplicaciones Científicas De Investigación
Novel Bis(pyrazole-benzofuran) Hybrids
Research has identified a novel compound, similar in structure to 1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine, as a potent bacterial biofilm and MurB inhibitors. This compound showed significant antibacterial efficacies against strains of E. coli, S. aureus, and S. mutans, as well as strong biofilm inhibition activities. Its inhibitory activity against MurB enzyme was highlighted, presenting a potential application in combating resistant bacterial infections (Mekky & Sanad, 2020).
Piperazine Derivatives for Anticancer Activity
Another study focused on the synthesis of piperazine derivatives, indicating their potential in anti-inflammatory and anticancer therapies. These compounds demonstrated significant in vitro anti-inflammatory activity and in vivo anticancer effects against transplantable mouse tumors, suggesting their utility in developing new therapeutic agents for cancer treatment (Ahmed, Molvi, & Khan, 2017).
Nitroepoxides and Heterocycles
Nitroepoxides, related to the core structure of 1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine, have been transformed into various 1,4-diamino heterocycles, including piperazines. These transformations offer a method to access bioactive structures efficiently, highlighting the compound's versatility in synthesizing privileged structures for drug discovery (Vidal-Albalat, Rodríguez, & González, 2014).
Piperazine-derived Adenosine A2a Antagonists
The synthesis of piperazine-derived compounds, aiming at targeting the adenosine A2a receptor, has been explored for their potential in treating Parkinson's disease. These compounds exhibit low nanomolar affinity and good selectivity, showcasing the therapeutic potential of piperazine derivatives in neurodegenerative disorders (Vu et al., 2004).
Synthesis and Antibacterial Activities
The synthesis and evaluation of antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones, featuring piperazine moieties, have shown promise against a range of Gram-positive and Gram-negative bacteria. These findings suggest the applicability of such derivatives in developing new antibacterial agents (Phillips et al., 2013).
Propiedades
IUPAC Name |
furan-2-yl-[4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O6/c24-17(15-2-1-9-28-15)20-5-7-21(8-6-20)18(25)16-4-3-14(29-16)12-22-11-13(10-19-22)23(26)27/h1-4,9-11H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMJJNXXEANUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Furylcarbonyl)piperazino]{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)





![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)

![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)


![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B4631128.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)